molecular formula C17H19Cl2N3O2 B2962632 5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338981-09-2

5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2962632
CAS No.: 338981-09-2
M. Wt: 368.26
InChI Key: VVNTVNOXFHWOOH-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the raw materials used, the conditions under which the synthesis occurs (temperature, pressure, catalysts, etc.), and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes studying the compound’s reactivity with other substances .

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

One study focuses on the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). The research highlights key structural requirements for allosteric modulation, including chain length, electron withdrawing groups, and amino substituents, which significantly impact binding affinity and cooperativity. This study suggests potential applications in developing novel therapeutics targeting the CB1 receptor, indicating the relevance of structural modification for enhanced biological activity (Khurana et al., 2014).

Antimicrobial and Antituberculosis Activity

Another area of application is in the synthesis and evaluation of antimicrobial and antituberculosis activities. Research on pyridothienopyrimidines and pyridothienotriazines demonstrates the potential of these compounds as antimicrobial agents. These studies reveal the synthesis processes and the resulting biological activities of the compounds, suggesting their utility in addressing infectious diseases (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).

Antitumor Agents

The development of antitumor agents represents another critical application. A study on the derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide shows the significance of 5-substitution for in vivo solid-tumor activity. These findings could be instrumental in the design of new anticancer drugs, highlighting the importance of specific structural features for therapeutic efficacy (Denny, Atwell, Rewcastle, & Baguley, 1987).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further synthesis modifications, or additional testing .

Properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-21(2)8-7-20-16(23)15-9-14(19)11-22(17(15)24)10-12-3-5-13(18)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNTVNOXFHWOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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